

Yo-Pro-3(2+): An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of **Yo-Pro-3(2+)**, a far-red fluorescent nucleic acid stain. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Core Properties and Chemical Structure

Yo-Pro-3 is a carbocyanine dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. It is structurally characterized by a benzoxazolium and a quinolinium moiety linked by a polymethine bridge. This structure confers its specific spectral properties and cell permeability characteristics.



Chemical and Physical Properties	
Chemical Formula	C26H31I2N3O[1]
Molecular Weight	655.36 g/mol [2]
Excitation Maximum (with DNA)	612 nm[3][4]
Emission Maximum (with DNA)	631 nm[3][4]
Extinction Coefficient (ε)	100,100 cm ⁻¹ M ⁻¹ [5]
Quantum Yield (Φ)	0.16[5]
Solubility	Soluble in DMSO[1]
Appearance	Solid

Mechanism of Action and Cellular Staining

Yo-Pro-3 is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells. However, in apoptotic and necrotic cells, the compromised cell membrane allows the dye to enter and intercalate with DNA, leading to a bright fluorescent signal. This differential permeability is the basis for its use in cell viability and apoptosis assays.

The following diagram illustrates the mechanism of Yo-Pro-3 staining in different cell populations.

Mechanism of Yo-Pro-3 and Propidium Iodide Staining.

Experimental Protocols Cell Viability and Apoptosis Assay using Flow Cytometry

This protocol outlines a common method for distinguishing between live, apoptotic, and necrotic cells using Yo-Pro-3 in combination with a vital dye like Propidium Iodide (PI).

Materials:

Yo-Pro-3 Iodide (1 mM solution in DMSO)



- Propidium Iodide (PI) (1 mg/mL solution in water)
- Phosphate-buffered saline (PBS), cold
- Cell suspension (e.g., Jurkat cells treated to induce apoptosis)
- Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for PI, 594 or 633 nm laser for Yo-Pro-3)

Procedure:

- Cell Preparation:
 - Induce apoptosis in your cell line of interest using a suitable method. Include untreated control cells.
 - Harvest the cells and wash them once with cold PBS.
 - Resuspend the cells in cold PBS at a concentration of approximately 1 x 10⁶ cells/mL.
- Staining:
 - \circ To 1 mL of the cell suspension, add Yo-Pro-3 to a final concentration of 0.1 μ M.
 - Add Propidium Iodide to a final concentration of 1.5 μΜ.
 - Incubate the cells on ice, protected from light, for 20-30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer.
 - Excite Yo-Pro-3 with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.
 - Excite PI with a 488 nm laser and detect emission around 617 nm.
 - Use unstained, Yo-Pro-3 only, and PI only stained cells to set up compensation.



Data Interpretation:

- Live cells: Will show low to no fluorescence for both Yo-Pro-3 and PI.
- Apoptotic cells: Will be positive for Yo-Pro-3 (far-red fluorescence) and negative for PI.
- Necrotic/Late Apoptotic cells: Will be positive for both Yo-Pro-3 and PI.

The following diagram illustrates the general workflow for this assay.

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